molecular formula C8H9NO3 B1282596 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 108472-08-8

5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1282596
CAS No.: 108472-08-8
M. Wt: 167.16 g/mol
InChI Key: SEMIIYLLPWLNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Thermal Stability

  • Thermal Decomposition and Polymerization : A study investigated the thermal decomposition of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione, revealing its potential in forming highly condensed cross-linked polymers with high thermal stability. This compound undergoes decomposition involving the loss of carbon dioxide and formation of cyclic aryl amides (Loughran, 1970).

Synthesis of Heterocyclic Compounds

  • Formation of Pyrazoloquinazolinones : Another study focused on the reactions of this compound, leading to the synthesis of pyrazolo[5,1-b]quinazolin-9-ones, highlighting its use in creating complex heterocyclic structures (Sircar, Capiris, & Kesten, 1981).
  • Reactivity with Alkylidenephosphoranes : The reactivity of this compound with alkylidenephosphoranes was explored, leading to the synthesis of various heterocyclic compounds like quinolines and benzazepines (Kamel & Abdou, 2007).

Antimicrobial and Antioxidant Activities

  • Evaluation of Antimicrobial and Antioxidant Activities : A research demonstrated the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and evaluated their antimicrobial activity against various pathogens, as well as their antioxidant properties (Sarmiento-Sánchez et al., 2014).

Structural Analysis and Chemical Properties

  • Nuclear Quadrupole Resonance Study : The compound was also studied using nuclear quadrupole resonance, providing insights into its electronic structure and properties (Hiyama, Maruizumi, & Niki, 1979).

Application in Antimycobacterial Agents

  • Synthesis of Antimycobacterial Compounds : Research has been conducted on synthesizing antimycobacterial agents using derivatives of this compound, demonstrating its potential in medical chemistry (Waisser et al., 2000).

Herbicidal Activity

  • Herbicidal Properties : A study on the herbicidal activity of derivatives of this compound revealed its potential as a lead compound for developing effective herbicides (Huang et al., 2005).

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMIIYLLPWLNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 3B substituting ethyl 2-aminocyclohex-1-ene-1-carboxylate for the product of Example 3A (0.960 g, 97%). MS (ESI−) m/z 166 (M−H)+.
Quantity
0 (± 1) mol
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